molecular formula C10H9ClO3 B1403619 3-(3-Chlorophenyl)oxetane-3-carboxylic acid CAS No. 1393531-96-8

3-(3-Chlorophenyl)oxetane-3-carboxylic acid

Cat. No.: B1403619
CAS No.: 1393531-96-8
M. Wt: 212.63 g/mol
InChI Key: CSSWOQPCIFLTMZ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)oxetane-3-carboxylic acid is an organic compound with the molecular formula C10H9ClO3 It features an oxetane ring, which is a four-membered cyclic ether, substituted with a 3-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)oxetane-3-carboxylic acid typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving epoxides and aldehydes or ketones. For instance, a common method involves the reaction of 3-chlorobenzaldehyde with ethylene oxide in the presence of a base to form the oxetane ring.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions. For example, the oxetane intermediate can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)oxetane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylate derivatives or further oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

3-(3-Chlorophenyl)oxetane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)oxetane-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The oxetane ring can undergo ring-opening reactions, which may be crucial for its activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-oxetane-3-carboxylic acid: Lacks the chlorine substituent on the phenyl ring.

    3-(4-Chlorophenyl)oxetane-3-carboxylic acid: Chlorine substituent is in the para position instead of the meta position.

    3-(3-Bromophenyl)oxetane-3-carboxylic acid: Bromine substituent instead of chlorine.

Uniqueness

3-(3-Chlorophenyl)oxetane-3-carboxylic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions. The presence of the oxetane ring also imparts distinct chemical properties compared to other cyclic ethers.

Biological Activity

3-(3-Chlorophenyl)oxetane-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10H9ClO3
CAS Number: 1393531-96-8

The compound features an oxetane ring, which is known for its unique structural properties that can influence biological activity. The presence of the chlorophenyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Similar compounds have demonstrated the ability to inhibit various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways .
  • Receptor Modulation: The compound may interact with cell surface receptors, influencing signaling pathways that regulate cellular responses.
  • Gene Expression Alteration: It has been suggested that compounds with similar structures can affect gene expression related to metabolic processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, similar to other oxetane derivatives. This is particularly relevant in the context of developing new antibiotics .
  • Anti-inflammatory Effects: The compound's ability to inhibit COX and LOX suggests it may reduce inflammation, making it a candidate for treating inflammatory diseases .
  • Antitumor Potential: Due to its structural similarity to known antitumor agents, further investigation into its anticancer properties is warranted .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in prostaglandin synthesis
AntitumorInduction of apoptosis in cancer cell lines

Case Study: Anti-inflammatory Properties

In a study evaluating the anti-inflammatory effects of oxetane derivatives, this compound was tested alongside ibuprofen analogs. The results indicated that the compound significantly inhibited the production of pro-inflammatory mediators such as prostaglandins and leukotrienes in vitro. This suggests a mechanism involving COX inhibition, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of various oxetane derivatives, including this compound. The compound showed promising activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Properties

IUPAC Name

3-(3-chlorophenyl)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-8-3-1-2-7(4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSWOQPCIFLTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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